

Spectroscopic Profile of m-Tolyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *M-Tolyl acetate*

Cat. No.: *B1675977*

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Introduction

m-Tolyl acetate, also known as 3-methylphenyl acetate or m-cresyl acetate, is an aromatic ester with applications in various fields, including as a flavoring and fragrance agent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **m-tolyl acetate**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for **m-tolyl acetate** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **m-tolyl acetate** exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons show a complex splitting pattern due to their coupling with each other.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	t	1H	Ar-H (C5)
~7.00	d	1H	Ar-H (C6)
~6.95	d	1H	Ar-H (C4)
~6.88	s	1H	Ar-H (C2)
~2.35	s	3H	Ar-CH ₃
~2.28	s	3H	O=C-CH ₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~169.5	C=O
~150.8	C-O
~139.5	Ar-C-CH ₃
~129.2	Ar-CH (C5)
~126.5	Ar-CH (C6)
~122.0	Ar-CH (C4)
~118.5	Ar-CH (C2)
~21.3	Ar-CH ₃
~21.1	O=C-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **m-tolyl acetate** shows characteristic

absorption bands for the ester functional group and the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2925	Weak	Aliphatic C-H Stretch
1765	Strong	C=O (Ester) Stretch[1]
1600, 1580, 1490	Medium-Strong	Aromatic C=C Bending
1370	Strong	C-H Bending (CH ₃)
1210	Strong	C-O (Ester) Stretch
1120	Medium	Aromatic C-H In-plane Bending
775	Strong	Aromatic C-H Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of **m-tolyl acetate** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
150	25	[M] ⁺ (Molecular Ion)[1]
108	100	[M - C ₂ H ₂ O] ⁺
107	80	[M - C ₂ H ₃ O] ⁺
79	15	[C ₆ H ₇] ⁺
77	20	[C ₆ H ₅] ⁺
43	60	[CH ₃ CO] ⁺ (Base Peak)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **m-tolyl acetate**.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A solution of **m-tolyl acetate** is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a standard 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is set up for the desired nucleus (^1H or ^{13}C). For ^1H NMR, a standard one-pulse sequence is typically used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field homogeneity is optimized through a process called shimming. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are set. The free induction decay (FID) is then acquired.
- **Data Processing:** The acquired FID is processed by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy (FT-IR)

- **Sample Preparation:** For a liquid sample like **m-tolyl acetate**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- **Instrument Setup:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is used to subtract the spectral contributions of atmospheric water and carbon dioxide.

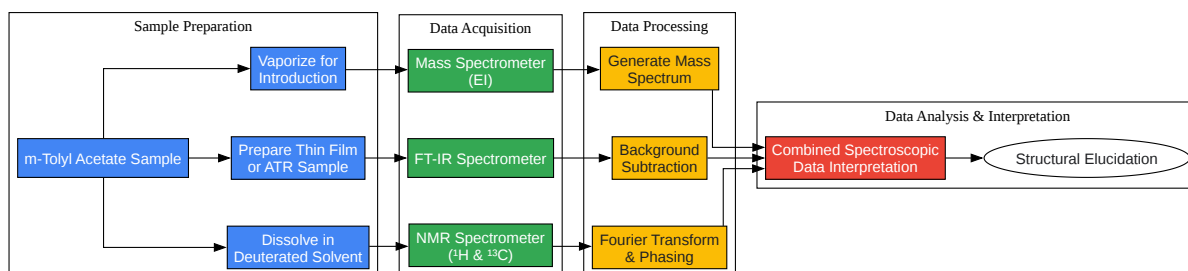
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Electron Ionization)

- **Sample Introduction:** A small amount of the **m-tolyl acetate** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and also induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow Visualization

The general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **m-tolyl acetate** can be visualized as a logical progression from sample preparation to final structural elucidation.



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Caption: Workflow for Spectroscopic Analysis of **m-Tolyl Acetate**.

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References

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